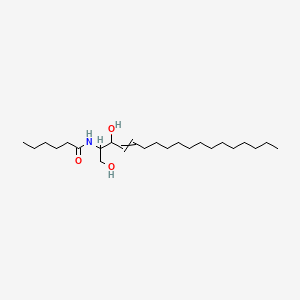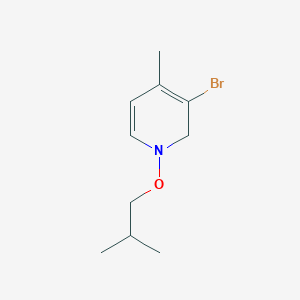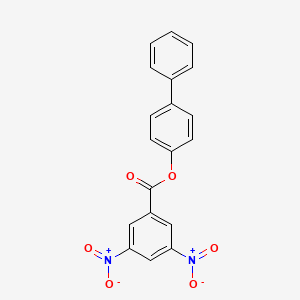
4-Hydroxypent-3-en-2-one silver
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-4-hydroxypent-3-en-2-one;silver is a compound that combines an organic molecule, (Z)-4-hydroxypent-3-en-2-one, with a silver ion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-hydroxypent-3-en-2-one typically involves the aldol condensation of acetaldehyde and acetone, followed by selective reduction and isomerization to obtain the (Z)-isomer. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol. The silver ion can be introduced through a reaction with silver nitrate in an aqueous solution, resulting in the formation of (Z)-4-hydroxypent-3-en-2-one;silver.
Industrial Production Methods
Industrial production of (Z)-4-hydroxypent-3-en-2-one;silver may involve large-scale aldol condensation reactors followed by purification steps to isolate the desired isomer
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-4-hydroxypent-3-en-2-one;silver undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce alcohols.
Applications De Recherche Scientifique
(Z)-4-hydroxypent-3-en-2-one;silver has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound has potential antimicrobial properties due to the presence of silver ions, making it useful in biological studies and applications.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent in medical treatments and wound care.
Industry: The compound is used in the production of specialty chemicals and materials, including coatings and adhesives.
Mécanisme D'action
The mechanism of action of (Z)-4-hydroxypent-3-en-2-one;silver involves the interaction of the silver ion with biological molecules. Silver ions are known to disrupt bacterial cell membranes and interfere with cellular processes, leading to antimicrobial effects. The organic component of the compound may also contribute to its overall activity by interacting with specific molecular targets and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (Z)-4-hydroxypent-3-en-2-one;silver include other silver-containing organic molecules, such as silver acetate and silver citrate. These compounds also exhibit antimicrobial properties and are used in various applications.
Uniqueness
What sets (Z)-4-hydroxypent-3-en-2-one;silver apart is its specific structure, which combines the properties of an enone with the antimicrobial effects of silver. This unique combination allows for a broader range of applications and potentially enhanced efficacy in certain uses.
Propriétés
Formule moléculaire |
C5H8AgO2 |
|---|---|
Poids moléculaire |
207.98 g/mol |
Nom IUPAC |
4-hydroxypent-3-en-2-one;silver |
InChI |
InChI=1S/C5H8O2.Ag/c1-4(6)3-5(2)7;/h3,6H,1-2H3; |
Clé InChI |
LEUOXKLUFCTIIY-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC(=O)C)O.[Ag] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 1,2-dimethyl-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B12498430.png)
![Methyl 3-{[(2-nitrophenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12498437.png)
![N-(1,3-benzothiazol-2-yl)-2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12498439.png)
![N-(4-bromophenyl)-1-[(4-chlorophenyl)sulfonyl]piperidin-4-amine](/img/structure/B12498460.png)
![1-{2-[(2,4-Dimethoxyphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12498469.png)
![4-Nitrophenyl 2-[(tert-butoxycarbonyl)amino]butanoate](/img/structure/B12498482.png)

![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-(2-methylbenzyl)glycinamide](/img/structure/B12498508.png)
![N-(2-ethylphenyl)-2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamide](/img/structure/B12498528.png)
![1-{2-[(3,4-Difluorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12498529.png)



![5-({3-Chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12498552.png)
